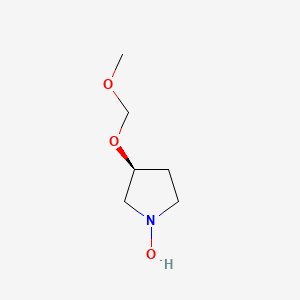
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents like pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a simpler pyrrolidine derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a simpler pyrrolidine derivative.
Applications De Recherche Scientifique
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxymethoxy groups may play a role in its binding affinity and reactivity with enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound without the hydroxyl and methoxymethoxy groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidine-2-carboxylic acid: A derivative with a carboxyl group attached to the pyrrolidine ring.
Uniqueness
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) is unique due to the presence of both hydroxyl and methoxymethoxy groups, which confer distinct chemical properties and potential applications. Its specific stereochemistry (3S) also adds to its uniqueness, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
532983-46-3 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(3S)-1-hydroxy-3-(methoxymethoxy)pyrrolidine |
InChI |
InChI=1S/C6H13NO3/c1-9-5-10-6-2-3-7(8)4-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
RBZVFWYEZFTKDG-LURJTMIESA-N |
SMILES isomérique |
COCO[C@H]1CCN(C1)O |
SMILES canonique |
COCOC1CCN(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


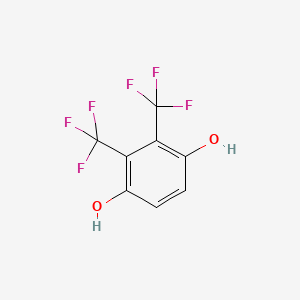
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
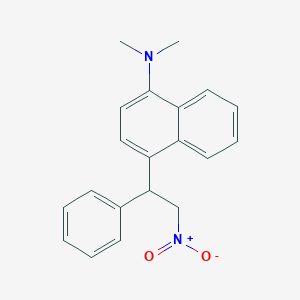
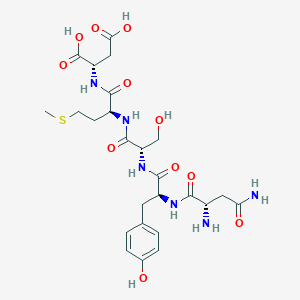
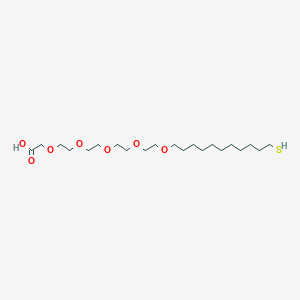
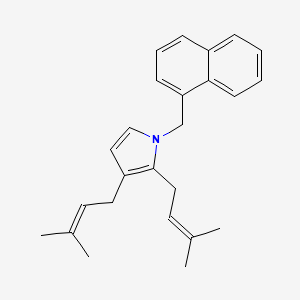
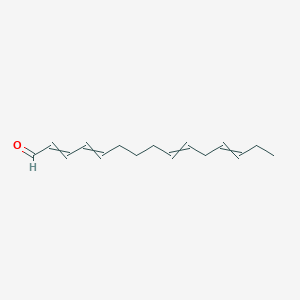
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
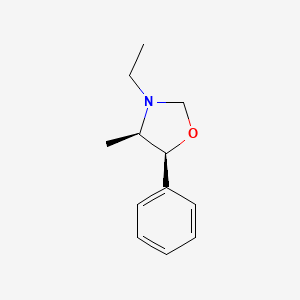
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)

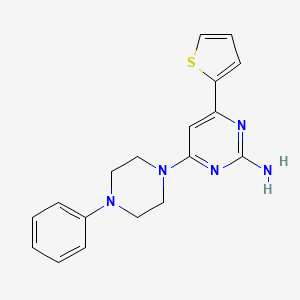
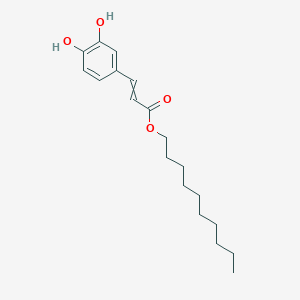
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
